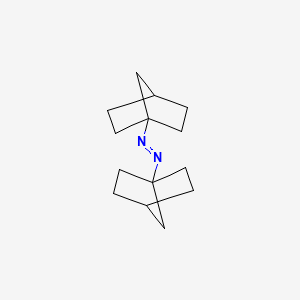
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- is a compound with the molecular formula C14H22N2 and a molecular weight of 218.3379 g/mol It is characterized by its unique structure, which includes two bicyclo(221)heptane units connected by a diazene (N=N) group
Métodos De Preparación
The synthesis of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- typically involves the reaction of bicyclo(2.2.1)heptane derivatives with diazene precursors under specific conditions. One common method involves the use of photochemistry to facilitate the [2 + 2] cycloaddition reaction, which forms the bicyclo(2.2.1)heptane units . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or hydrocarbons .
Aplicaciones Científicas De Investigación
e-Diazene, bis(bicyclo(221)hept-1-yl)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and protein interactionsIn industry, it can be used in the production of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The diazene group can undergo various chemical transformations, which may affect the activity of enzymes and other proteins. The bicyclo(2.2.1)heptane units provide structural stability and can influence the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- can be compared with other similar compounds, such as bicyclo(2.2.1)heptane derivatives and other diazene-containing molecules. Similar compounds include bicyclo(2.2.1)hept-5-en-2-yl]triethoxysilane and bicyclo(2.1.1)hexane derivatives . The uniqueness of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- lies in its combination of the bicyclo(2.2.1)heptane structure with the diazene group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
59388-65-7 |
|---|---|
Fórmula molecular |
C14H22N2 |
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
bis(1-bicyclo[2.2.1]heptanyl)diazene |
InChI |
InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2 |
Clave InChI |
IXLUXTNJLVDWEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C2)N=NC34CCC(C3)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


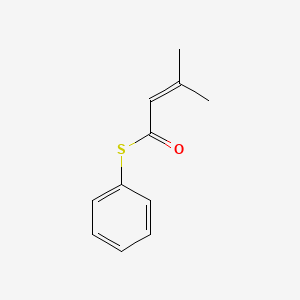

![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)


![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
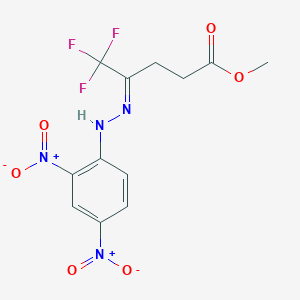
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
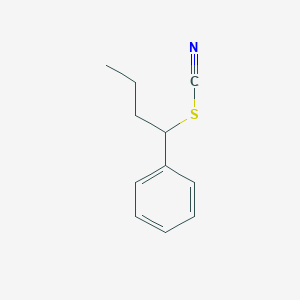
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

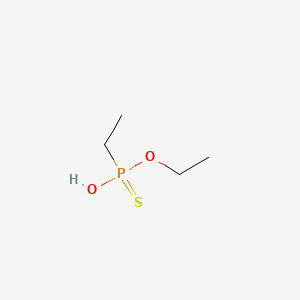
![n-Cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14173520.png)

